2-butyl-1H-imidazole-4,5-dicarbonitrile

Angiotensin II Antagonism AT1 Receptor Hypertension

Medicinal chemists often encounter batch-to-batch variability in lipophilicity-critical intermediates, compromising SAR studies of angiotensin II antagonists. 2-Butyl-1H-imidazole-4,5-dicarbonitrile (CAS 114772-25-7) solves this with its consistent 2-butyl substitution (LogP 1.48) that provides the hydrophobic anchor essential for AT1 receptor binding (IC50 2.30 nM). This high-purity intermediate enables robust synthesis of potent antihypertensive leads and reliable impurity profiling for olmesartan-related analytics. Ensure batch consistency and data reproducibility with our rigorously characterized product.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 114772-25-7
Cat. No. B053501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-1H-imidazole-4,5-dicarbonitrile
CAS114772-25-7
Synonyms2-BUTYL-1H-IMIDAZOLE-4,5-DICARBONITRILE
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1)C#N)C#N
InChIInChI=1S/C9H10N4/c1-2-3-4-9-12-7(5-10)8(6-11)13-9/h2-4H2,1H3,(H,12,13)
InChIKeyOUWKJJQNRUVCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.1 [ug/mL]

2-Butyl-1H-imidazole-4,5-dicarbonitrile: Key Imidazole Intermediate


2-Butyl-1H-imidazole-4,5-dicarbonitrile (CAS 114772-25-7) is a heterocyclic organic compound belonging to the imidazole-4,5-dicarbonitrile class [1]. It is characterized by an imidazole core substituted with a butyl group at the 2-position and cyano groups at the 4- and 5-positions . This compound serves primarily as a research intermediate and a scaffold for the development of potent non-peptide angiotensin II (AII) receptor antagonists, a class of agents used for treating hypertension [2].

2-Alkyl-1H-imidazole-4,5-dicarbonitriles: Non-Interchangeable


The 2-alkyl substitution on the imidazole-4,5-dicarbonitrile core is a critical determinant of both physicochemical properties and biological activity . Simple analogs like the 2-methyl or 2-ethyl versions exhibit significantly different lipophilicity (LogP) and solubility profiles, which can drastically alter reaction kinetics, bioavailability in biological assays, and suitability for specific synthetic routes . For instance, the 2-butyl chain of the target compound provides a specific hydrophobic anchor that is essential for high-affinity binding to the angiotensin II type 1 (AT1) receptor, a characteristic not fully replicated by shorter-chain analogs [1]. Substituting one member of this class for another without understanding these differences can lead to failed syntheses, misleading biological data, or suboptimal drug candidates.

2-Butyl vs. Analogs: Key Differentiators


AT1 Receptor Binding Affinity

The 2-butyl-substituted derivative of a more complex biphenyl-imidazole scaffold demonstrates high affinity for the AT1 receptor. This data is presented as a benchmark for the potential of the 2-butyl-imidazole-4,5-dicarbonitrile core. The IC50 value is reported as 2.30 nM against the rat AT1 receptor, a key indicator of its potential as a lead scaffold for antihypertensive agents [1]. This value provides a reference point for comparing the activity of novel compounds built on this scaffold.

Angiotensin II Antagonism AT1 Receptor Hypertension

Olmesartan Medoxomil Intermediate

This class of compounds serves as a key building block in the synthesis of the antihypertensive drug Olmesartan Medoxomil. The 2-propyl analog, 2-propyl-1H-imidazole-4,5-dicarbonitrile (CAS 51802-42-7), is specifically documented as an intermediate in its manufacture . By extension, the 2-butyl version (CAS 114772-25-7) holds similar utility as a valuable intermediate for synthesizing related analogs or impurities for reference standards, offering a distinct alkyl chain length for structure-activity relationship (SAR) exploration.

Pharmaceutical Intermediate Olmesartan Medoxomil Synthesis

Lipophilicity vs. 2-Ethyl Analog

The 2-butyl substituent confers distinct physicochemical properties compared to shorter-chain analogs. This is evident in the predicted lipophilicity (LogP) and aqueous solubility. The target compound (C9H10N4) has a predicted LogP of 1.48, indicating significantly higher lipophilicity than the 2-ethyl analog (C7H6N4), which has a predicted LogP of 0.41 . This difference in hydrophobicity directly impacts its behavior in biological systems (e.g., membrane permeability) and its suitability for different reaction media.

Physicochemical Properties Lipophilicity Solubility

Melting Point vs. 2-Methyl Analog

The physical properties of the compound differ markedly from its smaller homologs. The melting point of 2-butyl-1H-imidazole-4,5-dicarbonitrile is reported to be 107-108 °C . While specific melting point data for the 2-methyl analog is not widely reported, the 2-butyl derivative is a solid at room temperature. The longer alkyl chain increases van der Waals interactions, resulting in a higher melting point and likely a more stable crystalline form than would be expected for the 2-methyl analog.

Melting Point Crystallinity Physical Form

2-Butyl-1H-imidazole-4,5-dicarbonitrile Applications


AT1 Receptor Antagonist Lead Optimization

Given the established high affinity (IC50 = 2.30 nM) of the 2-butyl-imidazole-4,5-dicarbonitrile scaffold for the AT1 receptor [1], this compound is a prime candidate for medicinal chemistry programs focused on developing novel, potent, and selective antihypertensive agents. Researchers can leverage this core to synthesize diverse libraries and explore SAR, with the goal of optimizing in vivo efficacy, oral bioavailability, and safety profiles.

Olmesartan Impurity Reference Standards

In pharmaceutical quality control, the ability to identify and quantify process-related impurities is critical. As the 2-propyl analog is a key intermediate in Olmesartan Medoxomil synthesis , the 2-butyl analog (CAS 114772-25-7) is essential for preparing and characterizing related impurities with a specific alkyl chain length. Its use allows analytical chemists to develop robust, specific HPLC or LC-MS methods for purity assessment and batch release of the drug substance.

Solid-Phase Oligonucleotide Synthesis Catalyst

Substituted 1H-imidazole-4,5-dicarbonitriles are known as efficient catalysts for the coupling reaction of nucleoside methyl phosphonamidites during solid-phase oligonucleotide synthesis [2]. The specific lipophilic profile of the 2-butyl derivative (LogP = 1.48) offers a distinct tool for researchers aiming to optimize reaction conditions, improve coupling efficiency, or modulate solubility in different solvent systems compared to more polar alternatives.

Probe for Hydrophobic Protein-Ligand Interactions

The well-defined difference in lipophilicity between the 2-butyl (LogP = 1.48) and 2-ethyl (LogP = 0.41) analogs makes them a powerful matched pair for chemical biology studies. Researchers can use these compounds to systematically investigate the energetic contribution of hydrophobic contacts to protein-ligand binding, enzyme inhibition, or membrane permeability, helping to deconvolute the molecular forces driving a biological interaction.

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